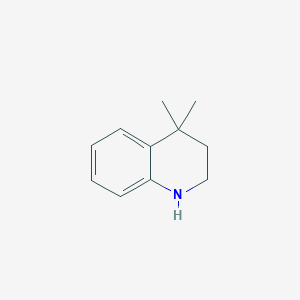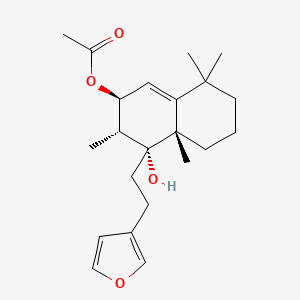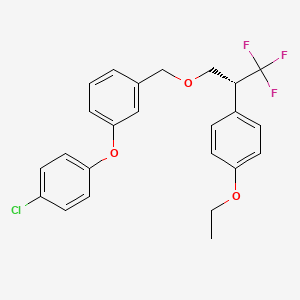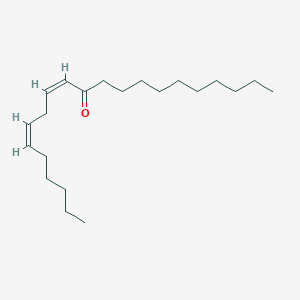
4,4-二甲基-1,2,3,4-四氢喹啉
概述
描述
4,4-Dimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C11H15N. It is a derivative of tetrahydroquinoline, characterized by the presence of two methyl groups at the 4-position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and industrial processes .
科学研究应用
4,4-Dimethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
作用机制
Target of Action
Tetrahydroquinoline derivatives have been known to interact with cdk5/p25, which leads to hyperphosphorylation of tau . This complex is a viable target for numerous acute and chronic neurodegenerative diseases involving tau protein .
Mode of Action
It is known that tetrahydroquinoline derivatives can inhibit the complex formation of cdk5/p25, thereby preventing the hyperphosphorylation of tau .
Biochemical Pathways
The inhibition of the cdk5/p25 complex and the prevention of tau hyperphosphorylation suggest that it may impact pathways related to neurodegenerative diseases .
Result of Action
The inhibition of the cdk5/p25 complex and the prevention of tau hyperphosphorylation suggest that it may have a neuroprotective effect .
Action Environment
It is generally recommended to store the compound in a dark place, sealed, and at a temperature of 2-8°c .
生化分析
Biochemical Properties
4,4-Dimethyl-1,2,3,4-tetrahydroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context .
Cellular Effects
The effects of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Additionally, 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity. Additionally, 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress. At higher doses, it can induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
4,4-Dimethyl-1,2,3,4-tetrahydroquinoline is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of different metabolites within the cell. The interaction of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline with cofactors and other enzymes also plays a crucial role in its metabolic fate .
Transport and Distribution
Within cells and tissues, 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound within tissues can influence its overall bioavailability and effectiveness in exerting its biochemical effects .
Subcellular Localization
The subcellular localization of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline within the cell can determine its interactions with other biomolecules and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of 4,4-dimethylquinoline using hydrogen gas in the presence of a palladium or platinum catalyst under high pressure and temperature . Another approach involves the reduction of 4,4-dimethylquinoline using sodium borohydride in an alcoholic solvent .
Industrial Production Methods: Industrial production of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline often employs continuous flow hydrogenation reactors, which allow for efficient and scalable synthesis. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Decahydroquinoline derivatives.
Substitution: Halogenated or alkylated tetrahydroquinoline derivatives.
相似化合物的比较
1,2,3,4-Tetrahydroquinoline: Lacks the methyl groups at the 4-position, resulting in different chemical and biological properties.
4-Methyl-1,2,3,4-tetrahydroquinoline: Contains only one methyl group at the 4-position, leading to variations in reactivity and applications.
4,4-Dimethylquinoline: The non-hydrogenated form of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline, with distinct chemical behavior.
Uniqueness: 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of two methyl groups at the 4-position, which significantly influences its chemical reactivity and biological activity. This structural feature enhances its stability and makes it a valuable intermediate in various synthetic and industrial processes .
属性
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6,12H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLBKPHWHMIYNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70529293 | |
| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70529293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20364-31-2 | |
| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20364-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70529293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(3R,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1252662.png)

![3-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-11,14-dihydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]cyclopent-2-en-1-one](/img/structure/B1252666.png)

![2-[(3S,6S,9E,12S,15S,18S,21S,24R,27S)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-[(1S)-2-chloro-1-hydroxy-ethyl]-9-ethylidene-12-[(1S)-1-hydroxyethyl]-27-[[(3S)-3-hydroxytetradecanoyl]amino]-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxy-acetic acid](/img/structure/B1252668.png)


![(1R,8S,10S)-8-hydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2(7),5-diene-3,4,15-trione](/img/structure/B1252674.png)






